![molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4](/img/structure/B2601947.png)

2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

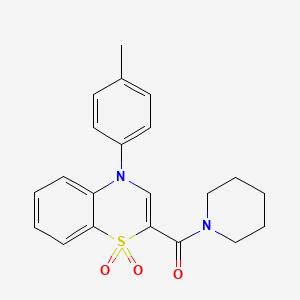

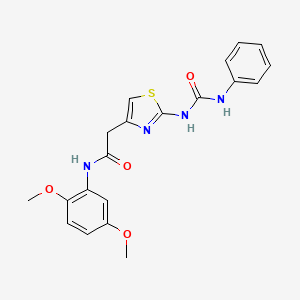

This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. This ring is substituted with a chloro and a trifluoromethyl group. The molecule also contains a sulfanyl group, an acetyl group, a dimethylamino group, and an acrylonitrile group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyridine ring is aromatic and planar, while the other groups attached to it may add steric bulk and influence its reactivity .Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, density, etc. can be predicted based on its structure and the properties of similar compounds .Scientific Research Applications

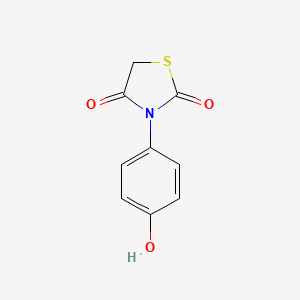

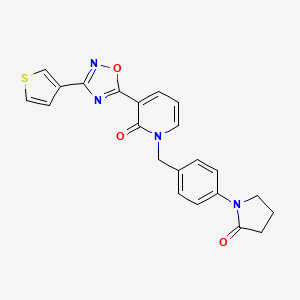

Heterocyclic Synthesis

The utility of enaminonitriles, including compounds similar to the one , in heterocyclic synthesis is well-documented. For example, enaminonitriles serve as key intermediates in the synthesis of a wide range of pyrazole, pyridine, and pyrimidine derivatives. These compounds are synthesized from key intermediates through reactions with various reagents, yielding derivatives that have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Fadda et al., 2012).

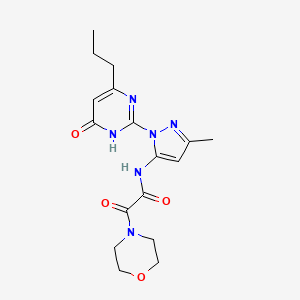

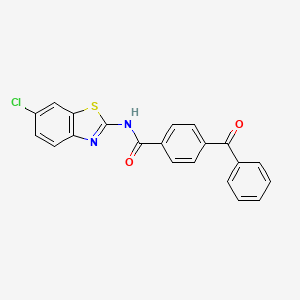

Synthesis of Pyridylthio, Pyridylsulfinyl, and Pyridylsulfonyl Derivatives

Research into the synthesis and cytotoxic activity of pyridylthio, pyridylsulfinyl, and pyridylsulfonyl derivatives of (Z)-methyl acrylate reveals the impact of the oxidation state of the sulfur atom and the nature of pyridyl substituents on their biological activity. These studies highlight the potential of such compounds in developing new antineoplastic agents, showcasing the importance of chemical modifications for enhancing cytotoxic effects (Phillips et al., 1989).

Construction of Pyridine and Pyrimidine Derivatives

The preparation and reactions of compounds containing both dimethylamino and acrylonitrile groups with electrophilic reagents demonstrate their versatility in constructing pyridine and pyrimidine derivatives. These reactions often lead to the formation of bicyclic compounds and other heterocyclic structures, underlining the significance of such compounds in organic synthesis and drug discovery processes (Morel et al., 1996).

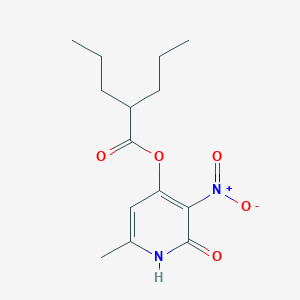

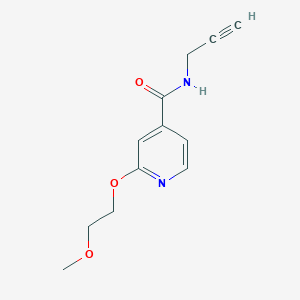

Fluorescence Properties and Chemical Stability

The synthesis and optical properties of various substituted acrylonitriles, including those with pyridyl groups, have been studied extensively. These compounds exhibit unique fluorescence properties, which can be manipulated through chemical substitutions. This research area is crucial for the development of new fluorescent materials for applications in sensing, imaging, and molecular electronics (Percino et al., 2011).

Properties

IUPAC Name |

(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIURWWJPRSTLBW-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)

![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)

![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)

![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)

![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)